tert-Butyl 3-bromo-4-ethoxybenzylcarbamate
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Overview
Description
tert-Butyl 3-bromo-4-ethoxybenzylcarbamate: is an organic compound that features a tert-butyl group, a bromine atom, and an ethoxybenzylcarbamate moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-4-ethoxybenzylcarbamate typically involves the reaction of 3-bromo-4-ethoxybenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-bromo-4-ethoxybenzylcarbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carbamate group can be reduced to form amines
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products:
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include primary amines
Scientific Research Applications
Chemistry: tert-Butyl 3-bromo-4-ethoxybenzylcarbamate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein modification due to its reactive bromine atom and carbamate group .
Medicine: The compound is investigated for its potential use in drug development, particularly as a prodrug that can release active amines in vivo .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-4-ethoxybenzylcarbamate involves the interaction of its reactive groups with biological molecules. The bromine atom can participate in nucleophilic substitution reactions, while the carbamate group can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or protein modification .
Comparison with Similar Compounds
tert-Butyl bromoacetate: Similar in having a tert-butyl group and a bromine atom but differs in the ester functionality.
tert-Butyl 3-bromo-4-oxocyclohexylcarbamate: Similar in having a tert-butyl group and a bromine atom but differs in the cyclohexyl moiety.
tert-Butyl bromide: Similar in having a tert-butyl group and a bromine atom but lacks the carbamate functionality.
Uniqueness: tert-Butyl 3-bromo-4-ethoxybenzylcarbamate is unique due to its combination of a tert-butyl group, a bromine atom, and an ethoxybenzylcarbamate moiety, which imparts distinct reactivity and applications in various fields .
Biological Activity
Tert-butyl 3-bromo-4-ethoxybenzylcarbamate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C13H16BrN2O3
- Molecular Weight: 316.18 g/mol
- CAS Number: 188869-05-8
- Structure: The compound features a tert-butyl group, a bromine atom, and an ethoxybenzyl moiety, which contribute to its lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in neurotransmission and inflammation. The presence of the bromine atom enhances the compound's ability to interact with biological systems by modulating receptor affinity and selectivity.
Biological Activities
-
Antimicrobial Activity
- Studies have indicated that carbamate derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
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Anticancer Properties
- Research has highlighted the compound's ability to inhibit the proliferation of cancer cells in vitro. The mechanism may involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy.
-
Neuropharmacological Effects
- Preliminary studies suggest that this compound may act on neurotransmitter systems, potentially influencing serotonin and dopamine pathways. This could have implications for treating mood disorders or neurodegenerative conditions.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cells | |
Neuropharmacological | Modulation of neurotransmitter systems |
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various carbamate derivatives, including this compound. The results demonstrated a dose-dependent inhibition of cancer cell lines, with significant effects observed at concentrations as low as 10 µM. The study concluded that the compound warrants further exploration as a potential chemotherapeutic agent.
Case Study: Neuropharmacological Effects
A proof-of-concept study investigated the neuropharmacological effects of this compound on animal models exhibiting depressive-like behaviors. The administration of this compound resulted in a notable reduction in depressive symptoms, suggesting its potential as an antidepressant.
Properties
IUPAC Name |
tert-butyl N-[(3-bromo-4-ethoxyphenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-5-18-12-7-6-10(8-11(12)15)9-16-13(17)19-14(2,3)4/h6-8H,5,9H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGISHWACIBKVJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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